2-[(4-methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
CAS No.: 339014-02-7
Cat. No.: VC4197473
Molecular Formula: C12H10F3N3O4S2
Molecular Weight: 381.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339014-02-7 |
|---|---|
| Molecular Formula | C12H10F3N3O4S2 |
| Molecular Weight | 381.34 |
| IUPAC Name | 2-(4-methoxyphenyl)sulfonyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C12H10F3N3O4S2/c1-22-7-2-4-8(5-3-7)24(20,21)6-9(19)16-11-18-17-10(23-11)12(13,14)15/h2-5H,6H2,1H3,(H,16,18,19) |
| Standard InChI Key | DVLSRWHPHFXUBF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(S2)C(F)(F)F |
Introduction
2-[(4-Methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound with a molecular formula of C12H10F3N3O4S2 and a molecular weight of 381.35 g/mol . This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are heterocyclic compounds containing sulfur and nitrogen atoms. It features a sulfonamide group and a trifluoromethyl substituent, both of which are significant for its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves several key steps, including the reaction of appropriate precursors such as 4-methoxybenzenesulfonyl chloride and 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine with acetamide or its derivatives. Techniques such as refluxing and thin-layer chromatography (TLC) are often employed to monitor the completion of reactions. Characterization of the synthesized compound is typically done using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity.
Biological Activities
While specific biological activities of 2-[(4-methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide are not extensively documented, compounds within the thiadiazole class have been explored for their potential therapeutic applications, including antimicrobial, anticancer, and anticonvulsant properties. The presence of a sulfonamide group and a trifluoromethyl substituent suggests potential interactions with biological targets, which could be further investigated through molecular docking studies.
Research Findings and Potential Applications
Research on thiadiazole derivatives has shown promising results in various therapeutic areas. For instance, some derivatives have demonstrated significant antimicrobial and anticancer activities . The mechanism by which these compounds exert their biological effects typically involves interaction with specific molecular targets within cells, which can be elucidated through experimental data and docking studies.
| Potential Application | Description |
|---|---|
| Antimicrobial Activity | Thiadiazole derivatives have shown activity against bacterial and fungal species. |
| Anticancer Activity | Some compounds exhibit cytotoxicity against cancer cell lines, suggesting potential anticancer effects. |
| Anticonvulsant Activity | Thiadiazole derivatives have been explored for their potential in treating neurological disorders. |
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